Perillyl Alcohol

Description

This compound is under investigation in clinical trial NCT02704858 (Safety and Efficacy Study in Recurrent Grade IV Glioma).

This compound has been reported in Tetradenia riparia, Magnolia officinalis, and other organisms with data available.

This compound is a naturally occurring monoterpene related to limonene with antineoplastic activity. This compound inhibits farnesyl transferase and geranylgeranyl transferase, thereby preventing post-translational protein farnesylation and isoprenylation and activation of oncoproteins such as p21-ras, and arresting tumor cells in the G1 phase of the cell cycle. (NCI04)

inhibits geranylgeranyl transferase; structure in first source

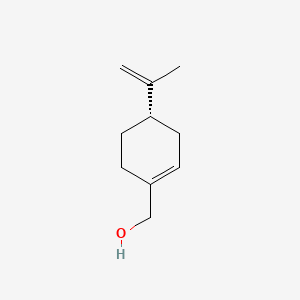

Structure

3D Structure

Propriétés

IUPAC Name |

(4-prop-1-en-2-ylcyclohexen-1-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,10-11H,1,4-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTYTMIUWGWIMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(=CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052180 | |

| Record name | 4-Isopropenylcyclohex-1-en-1-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Colourless to pale-yellow, dense, oily liquid; characteristic odour similar to linalool and terpineol | |

| Record name | Perillyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-Mentha-1,8-dien-7-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/907/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water; soluble in alcohols and oils, Miscible at room temperature (in ethanol) | |

| Record name | p-Mentha-1,8-dien-7-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/907/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.956-0.963 | |

| Record name | p-Mentha-1,8-dien-7-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/907/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

536-59-4 | |

| Record name | Perillyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perillyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclohexene-1-methanol, 4-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Isopropenylcyclohex-1-en-1-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isopropenylcyclohex-1-en-1-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERILLYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/319R5C7293 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Perillyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

244 °C | |

| Record name | Perillyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Perillyl Alcohol: A Technical Guide to Natural Sources, Extraction, and Purification

Authored for: Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Abstract

Perillyl alcohol (POH), a naturally occurring monoterpene found in the essential oils of various plants, has garnered significant scientific interest for its potential chemopreventive and therapeutic properties.[1] This document provides a comprehensive technical overview of the primary natural sources of this compound and details the established methodologies for its extraction and purification. We present quantitative data in structured tables for comparative analysis, outline detailed experimental protocols for key extraction techniques, and provide visual diagrams of biosynthetic pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Introduction

This compound (POH), or (4-isopropenyl-1-cyclohexen-1-yl)methanol, is a cyclic monoterpenoid and a hydroxylated derivative of d-limonene.[2][3] It is a constituent of essential oils from numerous plants, including lavender, peppermint, citrus fruits, and sage.[1][4][5] The compound is recognized for its potential in cancer therapy and prevention, having been shown to inhibit the growth of various tumor cells in preclinical studies.[1][4][6] POH's mechanism of action is multifaceted, involving the inhibition of post-translational modification of Ras proteins, thereby affecting downstream signaling pathways crucial for cell proliferation.[5] Given its therapeutic potential, efficient extraction and purification from natural sources are critical for research and development. This guide focuses on the principal botanical sources and the primary extraction techniques, including supercritical fluid extraction (SFE), solvent extraction, and steam distillation, followed by chromatographic purification.

Natural Sources of this compound

This compound is found in small concentrations within the essential oils of a wide variety of plants. Its precursor, limonene, is more abundant, particularly in citrus peels, and can be converted to POH by cytochrome P450 enzymes in plants and microbes.[1][4][7] The concentration of native this compound varies significantly depending on the plant species, cultivar, and environmental conditions.

Table 1: Selected Natural Sources of this compound

| Plant Source | Scientific Name | Plant Part | Notes |

|---|---|---|---|

| Lavender | Lavandula angustifolia | Flowers, Leaves | A primary component of lavender oil, often used in aromatherapy and cosmetics.[1][8][9] |

| Peppermint / Spearmint | Mentha piperita / Mentha spicata | Leaves | A monoterpene isolated from mint species.[1][5][10] |

| Korean Orange / Citrus | Citrus unshiu / Citrus spp. | Peel | POH has been successfully extracted and quantified from Korean orange peels.[2][3][7] |

| Sage | Salvia officinalis | Leaves | Contains POH as a constituent of its essential oil.[1][4] |

| Cherries | Prunus spp. | Fruit | Identified as a natural source of POH.[1][5][11] |

| Cranberries | Vaccinium macrocarpon | Fruit | Contains POH.[2][3] |

| Perilla | Perilla frutescens | Leaves | The herb from which this compound derives its name.[3][4] |

| Lemongrass | Cymbopogon citratus | Stalks, Leaves | Essential oil contains POH.[4][5] |

Extraction Methodologies

The extraction of this compound from plant biomass is a multi-step process, typically beginning with the extraction of the essential oil fraction, followed by purification to isolate the target compound.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction, primarily using carbon dioxide (CO₂), is a green and efficient technology for extracting POH. It offers high selectivity and preserves thermolabile compounds.[2] SFE has been demonstrated to be significantly more efficient than traditional solvent extraction for POH from citrus peels.[2][12]

This protocol is based on studies by Lee et al.[3][12][13]

-

Preparation of Biomass: Korean orange peels are dried and ground into a fine powder to increase the surface area for extraction.

-

SFE System Setup: A pilot-plant scale SFE system is used, consisting of a CO₂ cylinder, a pump, an extraction vessel, and a separator.

-

Extraction:

-

The ground peel powder (e.g., 2 kg) is loaded into the cylindrical extraction vessel.[3]

-

Liquid CO₂ is delivered by a high-pressure pump into the extraction vessel.

-

The system is brought to supercritical conditions by controlling temperature and pressure.

-

The supercritical CO₂, now containing dissolved POH and other lipophilic compounds, flows from the extractor to a separator.

-

-

Separation: The pressure is reduced in the separator, causing the CO₂ to return to its gaseous state and lose its solvating power. The extracted oil, including POH, precipitates and is collected.

-

Analysis: The collected extract is dissolved in a suitable solvent (e.g., acetone) and analyzed by Gas Chromatography (GC) to quantify the POH content.[3]

Table 2: Supercritical Fluid Extraction (SFE) Parameters for this compound from Korean Orange Peel

| Parameter | Value | Yield / Result | Reference |

|---|---|---|---|

| Temperature | 30–60°C | Optimal conditions identified within this range. | [2] |

| Pressure | 150–200 bar | Higher pressure generally increases extraction efficiency. | [2] |

| CO₂ Flow Rate | 1.5–3.5 L/min | Affects mass transfer and extraction time. | [2] |

| Optimal Conditions | 50°C, 200 bar, 6 kg CO₂/h/kg sample | Yield of extract: 2.5% (w/w) of dry peel powder. | [12][13] |

| POH Content | 2.8 × 10⁻³ (wt%) of dry powder | SFE was found to be ~30 times more efficient than solvent extraction. | [12][13] |

| Extraction Time | 14-18 hours | Most of the POH was extracted within 14 hours. |[3][12] |

Caption: Supercritical Fluid Extraction (SFE) workflow for this compound.

Solvent Extraction

Conventional solvent extraction uses organic solvents like ethanol or methanol to extract POH from plant material. While less capital-intensive than SFE, it often requires larger solvent volumes and more extensive downstream purification.[2][14]

This protocol is adapted from a patented method for extracting POH using ethanol, a solvent generally regarded as safe for human applications.[14]

-

Extraction: 5g of tangerine peel powder is extracted with 100 mL of ethanol at 50°C with stirring.[14]

-

Concentration: The resulting ethanol extract is concentrated using a rotary evaporator to a smaller volume (e.g., 20 mL).[14]

-

Partitioning: To remove non-polar impurities like limonene, the concentrated ethanol extract is mixed with hexane (e.g., 1:5 v/v) and stirred for 30 minutes. The mixture is transferred to a separatory funnel, and the lower ethanol layer is separated from the upper hexane layer.[14]

-

Initial Purification: The ethanol layer, now enriched with POH, is passed through a glass column packed with a C18 stationary phase, using pure ethanol as the mobile phase to further separate POH from remaining impurities.[14]

-

Final Separation: The collected fraction containing POH is then subjected to further chromatographic separation using a water/ethanol mobile phase to achieve higher purity.[14]

Caption: Ethanol-based solvent extraction and purification workflow for POH.

Steam Distillation

Steam distillation is the most common method for isolating essential oils from plant material.[15][16] The plant biomass is subjected to steam, which ruptures the oil glands and liberates the volatile compounds. The resulting mixture of steam and volatile oil is condensed, and the oil is separated from the aqueous phase (hydrosol).[15][17] This method yields a crude essential oil mixture from which this compound must be further purified. The temperature for steam distillation is typically between 60°C and 100°C.[15]

Purification Techniques

Following initial extraction, the crude extract or essential oil is a complex mixture. Isolating POH to a high degree of purity requires chromatographic techniques.

This protocol describes purification steps that can be applied after initial extraction, based on methods used for purifying SFE extracts.[3][18]

-

Open-Tubular Chromatography (OTC):

-

Objective: To perform an initial separation of POH from the crude extract.

-

Stationary Phase: Octadecylsilica (C18, 40–63 µm) or silica gel packed into a glass column (e.g., 30 cm × 2.5 cm I.D.).[3][18]

-

Mobile Phase: Chloroform has been shown to be effective for eluting POH from a C18 column, while a hexane/ethyl acetate mixture (e.g., 90/10, v/v) is used for silica gel.[3][18]

-

Procedure: The crude extract is loaded onto the column, and the mobile phase is passed through. Fractions are collected and monitored by Thin-Layer Chromatography (TLC) with UV detection to identify those containing POH.[3]

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Objective: To achieve high-purity POH.

-

Stationary Phase: A preparative column packed with C18 material (e.g., 15 µm).[18]

-

Mobile Phase: A mixture of water and acetonitrile (e.g., 50/50, v/v).[18]

-

Procedure: The POH-enriched fraction from OTC is injected into the HPLC system. The elution is monitored with a UV detector (e.g., at 205 nm), and the peak corresponding to POH is collected.[18]

-

Table 3: Chromatographic Purification Methods for this compound

| Method | Stationary Phase | Mobile Phase | Detection | Purpose | Reference |

|---|---|---|---|---|---|

| Open-Tubular Chromatography (OTC) | Octadecylsilica (C18) | Chloroform | TLC with UV (254 nm) | Initial purification of SFE extract | [3] |

| Open-Tubular Chromatography (OTC) | Silica Gel (40–63 µm) | Hexane/Ethyl Acetate (90/10, v/v) | - | Purification of partitioned extract | [18] |

| Preparative HPLC | C18 (15 µm) | Water/Acetonitrile (50/50, v/v) | UV (205 nm) | Final high-purity isolation |[18] |

Biosynthesis and Signaling Pathways

Biosynthesis of this compound

This compound is derived from the mevalonate pathway in plants.[1][4] The pathway synthesizes isoprene units, which are combined to form geranyl pyrophosphate (GPP). GPP is the precursor to all monoterpenes. In a key step, GPP is converted to limonene. Subsequently, limonene is hydroxylated by a cytochrome P450 enzyme to yield this compound.[4]

Caption: Simplified biosynthetic pathway of this compound in plants.

POH and the Ras Signaling Pathway

The anticancer activity of POH is partly attributed to its ability to inhibit the farnesylation of small G-proteins like Ras.[5] Ras proteins require attachment to the cell membrane to function, a process that depends on post-translational modification by isoprenoid lipids (prenylation). By inhibiting this process, POH prevents Ras from localizing to the membrane, thereby blocking its downstream signaling cascades (e.g., MAPK/ERK pathway) that promote cell proliferation and survival.[5]

Caption: Inhibition of the Ras signaling pathway by this compound.

Conclusion

This compound remains a compound of significant interest for pharmaceutical development due to its potent biological activities. While it is present in a variety of natural sources, its low concentration necessitates efficient and scalable extraction and purification methods. Supercritical fluid extraction with CO₂ represents a promising, environmentally friendly approach that offers higher efficiency compared to traditional solvent-based methods for sources like citrus peel. Further purification using multi-step column chromatography and HPLC is essential to achieve the high purity required for clinical and research applications. A thorough understanding of these technical processes is fundamental for advancing the study and potential therapeutic use of this compound.

References

- 1. Preclinical development and clinical use of this compound for chemoprevention and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Positive Health Online | Article - Cancer-Preventing Properties of Essential Oil Monoterpenes D-Limonene and this compound [positivehealth.com]

- 7. This compound (Monoterpene Alcohol), Limonene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. thieme-connect.com [thieme-connect.com]

- 9. Essential oils, lavender - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mskcc.org [mskcc.org]

- 12. researchgate.net [researchgate.net]

- 13. inha.elsevierpure.com [inha.elsevierpure.com]

- 14. KR100324895B1 - A method of extraction and seperation of this compound using ethanol from orange peel - Google Patents [patents.google.com]

- 15. distillequipment.com [distillequipment.com]

- 16. cedarstoneindustry.com [cedarstoneindustry.com]

- 17. Making essential oil by steam distillation - Distillation Supplies [distillationsupplies.com]

- 18. researchgate.net [researchgate.net]

The Core of Conversion: A Technical Guide to Perillyl Alcohol Biosynthesis from Limonene

For Researchers, Scientists, and Drug Development Professionals

Perillyl alcohol (POH), a naturally occurring monoterpene found in the essential oils of plants like lavender and peppermint, has garnered significant attention for its potential as a potent anti-cancer agent.[1] Its limited availability from natural sources has spurred the development of robust biosynthetic production methods. This technical guide delves into the core methodologies for the biosynthesis of this compound from the readily available precursor, limonene, focusing on the enzymatic pathways, metabolic engineering strategies, and detailed experimental protocols.

The Biosynthetic Pathway: From Limonene to this compound

The conversion of limonene to this compound is primarily achieved through a regioselective hydroxylation reaction at the C7 position of the limonene molecule.[2][3] This critical step is catalyzed by a class of enzymes known as cytochrome P450 monooxygenases (CYPs or P450s).[4][5][6] These enzymes, often working in concert with partner proteins like ferredoxin and ferredoxin reductase for electron transfer, introduce a hydroxyl group onto the limonene backbone.[2][3]

The general biosynthetic pathway can be visualized as follows:

In engineered microbial systems, the biosynthesis can be part of a larger, de novo pathway starting from a simple carbon source like glucose.[7][8][9] This involves introducing a heterologous mevalonate (MVA) pathway to produce the precursor geranyl pyrophosphate (GPP), which is then converted to limonene by a limonene synthase.[4][7][10] The final hydroxylation step to this compound is then carried out by a co-expressed cytochrome P450 enzyme.

Quantitative Data on this compound Production

The production of this compound has been achieved in various microbial hosts, with differing levels of success depending on the specific enzymes, strains, and cultivation strategies employed. The following tables summarize key quantitative data from several studies.

Table 1: this compound Production in Engineered Escherichia coli

| Strain / System | Precursor | Key Enzymes Expressed | Titer (mg/L) | Yield (mg/g glucose) | Reference |

| Engineered E. coli | Glucose | Mevalonate pathway, Limonene synthase, Cytochrome P450 | ~100 | Not Reported | [4][7][11] |

| Engineered E. coli | Glucose | Mevalonate pathway, Limonene synthase, p-Cymene monooxygenase (CymA) | 87 | 1.5 | [10][12] |

| Engineered E. coli | Glucose | Neryl pyrophosphate synthase, p-Cymene monooxygenase (CymA), NADPH regeneration module | 453 | 4.0 | [8][13] |

| Engineered E. coli (Shake Flask) | Glucose | Mevalonate pathway, Limonene synthase, Cytochrome P450, Overexpressed electron transport proteins | 309.1 | Not Reported | [9] |

| Engineered E. coli (Whole-cell) | (R)-(+)-Limonene | p-Cymene monooxygenase (CymA), Formate dehydrogenase (FDH) for NADH regeneration | 1230 (in 5L fermenter) | Not Applicable | [14][15] |

Table 2: this compound Production in Other Microbial Systems

| Organism | Strain | Precursor | Specific Activity / Titer | Reference |

| Pseudomonas putida | Recombinant | l-Limonene | 3 U/g (dry weight) of cells | [2][3] |

| Mycobacterium sp. | HXN-1500 (wild-type) | d-Limonene | 13 U/g (dry weight) | [16] |

| Mycobacterium sp. | HXN-1500 (wild-type) | l-Limonene | 10 U/g (dry weight) | [16] |

| Aspergillus niger | DSM 821 | (R)-(+)-Limonene | 405 mg/L | [17] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are representative protocols for the biocatalytic production of this compound.

Whole-Cell Biocatalysis for this compound Production

This protocol outlines the use of engineered E. coli cells as whole-cell biocatalysts for the conversion of limonene to this compound.[1]

1. Preparation of Whole-Cell Biocatalyst:

-

Culture engineered E. coli cells expressing a suitable cytochrome P450 monooxygenase system (e.g., containing the cymA genes) in a fermenter.

-

Harvest the cells by centrifugation at 8,000 x g for 10 minutes.

-

Wash the cell pellet twice with 50 mM phosphate-buffered saline (PBS) at pH 7.4.

-

Resuspend the cells in the same PBS buffer to a final optical density at 600 nm (OD₆₀₀) of 50 to create the whole-cell catalyst suspension.[15]

2. Biotransformation Reaction:

-

The reaction mixture (e.g., 1 L in a 5 L fermenter) should contain:

-

The whole-cell catalyst suspension (OD₆₀₀ = 50).

-

(R)-(+)-Limonene (e.g., 20 g/L) as the substrate.

-

A cofactor regeneration system, such as 40 g/L ammonium formate for NADH regeneration when a formate dehydrogenase is co-expressed.[15]

-

An organic solvent phase, such as dioctyl phthalate (DINP) (e.g., 40 ml/L), to improve substrate availability and reduce product toxicity.[15]

-

50 mM PBS buffer (pH 7.4).

-

-

Maintain the reaction at a controlled temperature (e.g., 20°C) and pH (e.g., 7.4) with constant stirring (e.g., 300-800 rpm) and aeration (e.g., 0.5 vvm).[14][15]

-

Monitor the reaction progress by taking samples at regular intervals (e.g., every 4 hours).

3. Product Extraction and Analysis:

-

Extract the samples with an equal volume of ethyl acetate.

-

Separate the organic phase and dry it over anhydrous sodium sulfate.

-

Analyze the concentrations of this compound and remaining limonene using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).

Limonene Hydroxylase Activity Assay

This protocol is for determining the in vitro activity of the limonene-hydroxylating enzyme from a cell extract.[16]

1. Protein Extract Preparation:

-

Grow the microbial cells (e.g., Mycobacterium sp. strain HXN-1500 or a recombinant host) under conditions that induce the expression of the limonene hydroxylase.

-

Harvest the cells and prepare a cell-free protein extract through methods such as sonication or French press, followed by centrifugation to remove cell debris.

2. Activity Assay:

-

In a microcentrifuge tube, combine:

-

100 µl of the protein extract.

-

1 µl of l-limonene.

-

5 µl of a 5 mM NADH solution.

-

-

Incubate the reaction mixture in a thermomixer at 30°C with shaking (e.g., 1,400 rpm).

-

Stop the reaction at appropriate time points by adding an equal volume (100 µl) of acetonitrile.

-

Centrifuge the mixture (e.g., 15 min at 15,000 x g) to pellet any precipitated protein.

-

Analyze the supernatant for the presence of this compound using liquid chromatography-mass spectrometry (LC-MS).

Concluding Remarks

The biosynthesis of this compound from limonene represents a promising avenue for the sustainable production of this valuable pharmaceutical compound. The use of cytochrome P450 monooxygenases, particularly within engineered microbial hosts like E. coli, has demonstrated significant potential. Future research will likely focus on further optimizing metabolic pathways, enhancing cofactor regeneration, and improving the robustness of microbial cell factories to achieve industrially scalable and economically viable production of this compound. The detailed protocols and quantitative data presented in this guide serve as a foundational resource for researchers and drug development professionals aiming to advance this field.

References

- 1. benchchem.com [benchchem.com]

- 2. Biocatalytic Production of this compound from Limonene by Using a Novel Mycobacterium sp. Cytochrome P450 Alkane Hydroxylase Expressed in Pseudomonas putida [sonar.ch]

- 3. journals.asm.org [journals.asm.org]

- 4. Metabolic engineering of Escherichia coli for limonene and this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytochrome P450 limonene hydroxylases of Mentha species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. genscript.com [genscript.com]

- 8. Biosynthesis of (R)‐(+)‐this compound by Escherichia coli expressing neryl pyrophosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 12. d-nb.info [d-nb.info]

- 13. Biosynthesis of (R)-(+)-perillyl alcohol by Escherichia coli expressing neryl pyrophosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Efficient Synthesis of (R)-(+)-Perillyl Alcohol From (R)-(+)-Limonene Using Engineered Escherichia coli Whole Cell Biocatalyst [frontiersin.org]

- 15. Efficient Synthesis of (R)-(+)-Perillyl Alcohol From (R)-(+)-Limonene Using Engineered Escherichia coli Whole Cell Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biocatalytic Production of this compound from Limonene by Using a Novel Mycobacterium sp. Cytochrome P450 Alkane Hydroxylase Expressed in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 17. BIOCATALYTIC PRODUCTION OF this compound USING WHOLE CELLS OF Aspergillusniger DSM 821 [scielo.org.co]

The Mevalonate Pathway: A Technical Guide to Perillyl Alcohol Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mevalonate (MVA) pathway's central role in the microbial production of perillyl alcohol (POH), a monoterpene with significant potential as a chemotherapeutic agent. Through metabolic engineering, microorganisms like Escherichia coli and Saccharomyces cerevisiae have been transformed into cellular factories for sustainable and scalable POH synthesis. This document details the genetic modifications, fermentation strategies, and analytical methods employed to optimize POH production, offering a comprehensive resource for professionals in biotechnology and drug development.

The Engineered Mevalonate Pathway for this compound Synthesis

The biosynthesis of this compound in engineered microbes begins with the central metabolite acetyl-CoA, which is channeled into the heterologous mevalonate (MVA) pathway to produce the universal isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1][2] These C5 building blocks are then condensed to form geranyl pyrophosphate (GPP), the direct precursor to monoterpenes.[1] A specialized monoterpene synthase, limonene synthase, cyclizes GPP to form limonene.[3] The final and often rate-limiting step is the regioselective hydroxylation of limonene by a cytochrome P450 monooxygenase to yield this compound.[3][4]

// Nodes AcetylCoA [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; AcetoacetylCoA [label="Acetoacetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; HMGCoA [label="HMG-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Mevalonate [label="Mevalonate", fillcolor="#F1F3F4", fontcolor="#202124"]; MevalonateP [label="Mevalonate-5-P", fillcolor="#F1F3F4", fontcolor="#202124"]; MevalonatePP [label="Mevalonate-5-PP", fillcolor="#F1F3F4", fontcolor="#202124"]; IPP [label="IPP", fillcolor="#FBBC05", fontcolor="#202124"]; DMAPP [label="DMAPP", fillcolor="#FBBC05", fontcolor="#202124"]; GPP [label="GPP", fillcolor="#34A853", fontcolor="#FFFFFF"]; Limonene [label="Limonene", fillcolor="#EA4335", fontcolor="#FFFFFF"]; POH [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges AcetylCoA -> AcetoacetylCoA [label="atoB / ERG10"]; AcetoacetylCoA -> HMGCoA [label="HMGS / ERG13"]; HMGCoA -> Mevalonate [label="HMGR / HMG1"]; Mevalonate -> MevalonateP [label="ERG12"]; MevalonateP -> MevalonatePP [label="ERG8"]; MevalonatePP -> IPP [label="ERG19"]; IPP -> DMAPP [label="IDI1"]; IPP -> GPP; DMAPP -> GPP [label="ERG20"]; GPP -> Limonene [label="Limonene Synthase"]; Limonene -> POH [label="Cyt P450 Monooxygenase"]; } Engineered Mevalonate Pathway for this compound Production.

Quantitative Data on this compound Production

Metabolic engineering efforts have led to significant improvements in this compound titers. The following tables summarize the production of POH and its precursor, limonene, in various engineered microbial strains under different fermentation conditions.

Table 1: this compound (POH) Production in Engineered E. coli

| Strain / Genetic Modification | Fermentation Scale | Key Features | POH Titer (mg/L) | Reference |

| Engineered E. coli | Shake Flask | Heterologous MVA pathway from Enterococcus faecalis, cytochrome P450 alkane hydroxylase | 50.12 | [4][5] |

| Engineered E. coli | 5 L Bioreactor | Heterologous MVA pathway, limonene synthase, P-cymene monooxygenase | 87 | [6][7] |

| Engineered E. coli | Not Specified | Heterologous MVA pathway, limonene synthase, cytochrome P450 | ~100 | [3][8] |

| Engineered E. coli | 5 L Bioreactor | Neryl pyrophosphate synthase, NADPH regeneration | 453 | [9][10] |

| Engineered E. coli (Whole-cell biocatalyst) | 5 L Fermenter | Cofactor regeneration (FDH from Candida boidinii) | 230 | [11] |

| Engineered E. coli (Whole-cell biocatalyst) | 5 L Fermenter | Conversion from (R)-(+)-limonene | 1230 | [11] |

Table 2: Limonene Production in Engineered E. coli

| Strain / Genetic Modification | Fermentation Scale | Key Features | Limonene Titer (mg/L) | Reference |

| Engineered E. coli | Not Specified | Heterologous MVA pathway genes on a single plasmid | >400 | [3][8] |

| Engineered E. coli | Not Specified | Heterologous MVA pathway | 45 | [6][7] |

Experimental Protocols

Microbial Production of this compound in a 5 L Bioreactor

This protocol outlines a general procedure for the fed-batch fermentation of engineered E. coli for the production of this compound.

1. Seed Culture Preparation:

-

Inoculate a single colony of the engineered E. coli strain into 25 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics.

-

Incubate at 37°C in a gyratory shaker at 180 rpm until the optical density at 600 nm (OD600) reaches 0.6.[12]

2. Bioreactor Inoculation and Fermentation:

-

Inoculate a 5 L bioreactor containing 2 L of fermentation medium with 5.0% (v/v) of the seed culture.[11]

-

Maintain the pH at 7.0 through the addition of NH4OH (25%, v/v) and the temperature at 37°C.[11]

-

Maintain dissolved oxygen (DO) levels at or above 20%.[9]

-

Implement a fed-batch strategy by feeding a concentrated glucose solution to maintain the residual glucose concentration at ≤1 g/L.[6][12]

3. Induction and Product Collection:

-

When the culture reaches the desired cell density (e.g., OD600 of 0.6), induce recombinant protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM.[12]

-

After 2 hours of induction, add an organic overlay, such as 10% (w/v) dioctyl phthalate (DINP), to the culture to capture the produced this compound and reduce its toxicity to the cells.[9][12]

-

Continue the fermentation for a specified period (e.g., 36-48 hours), collecting samples periodically to monitor cell growth, glucose consumption, and product formation.[6][12]

// Nodes Seed_Culture [label="Seed Culture Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; Inoculation [label="Bioreactor Inoculation", fillcolor="#F1F3F4", fontcolor="#202124"]; Fermentation [label="Fed-Batch Fermentation\n(pH, Temp, DO control)", fillcolor="#F1F3F4", fontcolor="#202124"]; Induction [label="Induction with IPTG", fillcolor="#FBBC05", fontcolor="#202124"]; Overlay [label="Addition of Organic Overlay", fillcolor="#FBBC05", fontcolor="#202124"]; Production [label="Product Accumulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sampling [label="Periodic Sampling and Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Harvest [label="Harvest", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Seed_Culture -> Inoculation; Inoculation -> Fermentation; Fermentation -> Induction; Induction -> Overlay; Overlay -> Production; Production -> Sampling; Sampling -> Production; Production -> Harvest; } Fed-Batch Fermentation Workflow for this compound Production.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantification of this compound from fermentation broth.

1. Sample Preparation:

-

Extract the monoterpenes from the fermentation broth using 90% methanol in water.[13]

-

For samples with an organic overlay, dilute the organic phase in a suitable solvent (e.g., isopropyl alcohol).[14]

2. HPLC Analysis:

-

Perform the analysis on a C18 column (e.g., Alltima C18, 5 µm, 150 mm x 2.1 mm).[14]

-

Use an isocratic mobile phase of methanol-water (72:28, v/v).[13]

-

Set the flow rate to 0.35 mL/min.[14]

-

Perform UV detection at 210 nm.[14]

-

The retention time for this compound is approximately 7 minutes under these conditions.[14]

3. Quantification:

-

Generate a standard curve using known concentrations of this compound.

-

Quantify the this compound in the samples by comparing their peak areas to the standard curve.

// Nodes Sample_Prep [label="Sample Preparation\n(Extraction/Dilution)", fillcolor="#F1F3F4", fontcolor="#202124"]; Injection [label="HPLC Injection", fillcolor="#FBBC05", fontcolor="#202124"]; Separation [label="C18 Column Separation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Detection [label="UV Detection (210 nm)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quantification [label="Quantification\n(Standard Curve)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Sample_Prep -> Injection; Injection -> Separation; Separation -> Detection; Detection -> Quantification; } HPLC Analysis Workflow for this compound Quantification.

Concluding Remarks

The microbial production of this compound via the engineered mevalonate pathway represents a promising alternative to traditional chemical synthesis and extraction from natural sources. Continued optimization of metabolic pathways, enhancement of cofactor supply, and improved fermentation strategies are expected to further increase production titers, making this a viable platform for the industrial-scale synthesis of this important anti-cancer agent. The methodologies and data presented in this guide serve as a foundational resource for researchers aiming to advance the field of microbial-based pharmaceutical production.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic engineering of Escherichia coli for limonene and this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. genscript.com [genscript.com]

- 5. [this compound production by engineered heterologous mevalonate pathway in Escherichia coli] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effectiveness of recombinant Escherichia coli on the production of (R)-(+)-perillyl alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effectiveness of recombinant <i>Escherichia coli</i> on the production of (<i>R</i>)-(+)-perillyl alcohol - ProQuest [proquest.com]

- 8. genscript.com [genscript.com]

- 9. Biosynthesis of (R)‐(+)‐this compound by Escherichia coli expressing neryl pyrophosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Efficient Synthesis of (R)-(+)-Perillyl Alcohol From (R)-(+)-Limonene Using Engineered Escherichia coli Whole Cell Biocatalyst [frontiersin.org]

- 12. d-nb.info [d-nb.info]

- 13. Quantification of carvone, cineole, perillaldehyde, this compound and sobrerol by isocratic high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Perillyl Alcohol: A Comprehensive Technical Guide on its Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perillyl alcohol (POH), a naturally occurring monoterpene found in the essential oils of various plants such as lavender, peppermint, and citrus fruits, has garnered significant attention in the scientific community for its potential therapeutic applications, particularly in oncology.[1] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, details standard experimental protocols for their determination, and explores its mechanisms of action through key signaling pathways. All quantitative data is presented in structured tables for ease of comparison, and complex biological interactions are visualized using signaling pathway diagrams.

Physicochemical Properties

The physicochemical characteristics of a compound are fundamental to understanding its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of this compound are summarized below.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₆O | [2][3][4] |

| Molecular Weight | 152.23 g/mol | [1][2][3] |

| Appearance | Colorless to pale-yellow, oily liquid | [2] |

| Odor | Characteristic, similar to linalool and terpineol | [2] |

Table 2: Thermal and Density Properties

| Property | Value | Source(s) |

| Melting Point | 244 °C (Note: This value from one source seems unusually high for a liquid at room temperature and may refer to a derivative or specific experimental condition) | [2] |

| Boiling Point | 241-242 °C at 760 mmHg 119-121 °C at 11 mmHg | [5][6] |

| Density | 0.956 - 0.963 g/cm³ | [2] |

| Refractive Index | 1.495 - 1.505 at 20 °C | [2] |

Table 3: Solubility and Partition Coefficient

| Property | Value | Source(s) |

| Solubility in Water | Slightly soluble; ~471 mg/L at 25 °C | [2][5] |

| Solubility in Organic Solvents | Soluble in alcohols and oils | [2] |

| logP (Octanol-Water Partition Coefficient) | 3.077 - 3.17 | [2][5] |

| pKa | ~14.85 (Predicted) | [6] |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development and research. The following are detailed methodologies for key experiments.

Melting Point Determination (for solid compounds)

This protocol outlines the capillary method for determining the melting point of a solid organic compound.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Heating medium (e.g., silicone oil)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Finely powder a small amount of the crystalline solid using a mortar and pestle.

-

Capillary Loading: Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup:

-

Thiele Tube: Attach the capillary tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. Immerse the setup in the Thiele tube containing the heating oil, making sure the top of the sample is below the oil level.

-

Digital Apparatus: Insert the capillary tube into the designated slot in the heating block.

-

-

Heating: Gently heat the side arm of the Thiele tube or the heating block of the digital apparatus. The rate of heating should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

-

Reporting: The melting point is reported as a range of these two temperatures.

Boiling Point Determination

This protocol describes the micro-boiling point determination method suitable for small liquid samples.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., Thiele tube with silicone oil or an aluminum block)

-

Stand and clamp

Procedure:

-

Sample Preparation: Add a small amount (a few milliliters) of this compound to the test tube.

-

Capillary Insertion: Place the capillary tube, with its open end down, into the test tube containing the liquid.

-

Apparatus Setup: Attach the test tube to a thermometer and immerse it in the heating bath. Ensure the liquid level in the test tube is below the level of the heating medium.

-

Heating: Gently heat the apparatus. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Observation: Continue heating until a steady stream of bubbles is observed. Then, remove the heat source and allow the apparatus to cool slowly.

-

Recording: The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.

Solubility in Water (Shake-Flask Method - adapted from OECD Guideline 105)

This method determines the water solubility of a substance.

Materials:

-

This compound

-

Distilled or deionized water

-

Shaking apparatus (e.g., orbital shaker) with temperature control

-

Centrifuge

-

Analytical method for quantification (e.g., Gas Chromatography-Mass Spectrometry - GC-MS)

Procedure:

-

Equilibration: Add an excess amount of this compound to a known volume of water in a flask.

-

Shaking: Seal the flask and place it in a shaking apparatus maintained at a constant temperature (e.g., 25 °C). Shake the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After shaking, allow the mixture to stand to separate the undissolved and aqueous phases. Centrifuge the mixture to ensure complete separation of any suspended micro-droplets.

-

Sampling: Carefully withdraw a sample from the clear aqueous phase, ensuring no undissolved material is included.

-

Quantification: Analyze the concentration of this compound in the aqueous sample using a validated analytical method like GC-MS.

-

Calculation: The determined concentration represents the water solubility of this compound at the specified temperature.

logP Determination (Shake-Flask Method)

This protocol outlines the determination of the octanol-water partition coefficient (logP).

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Shaking apparatus

-

Analytical method for quantification (e.g., HPLC or GC-MS)

Procedure:

-

Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate.

-

Partitioning: Dissolve a known amount of this compound in either the n-octanol or water phase. Add a known volume of the other phase to a separatory funnel or centrifuge tube.

-

Equilibration: Shake the mixture for a sufficient time to allow for partitioning equilibrium to be reached.

-

Phase Separation: Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.

-

Sampling and Analysis: Carefully sample both the n-octanol and aqueous phases and determine the concentration of this compound in each phase using a suitable analytical method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Biological Activities and Signaling Pathways

This compound exerts its biological effects, particularly its anticancer properties, by modulating several key intracellular signaling pathways. The following diagrams illustrate these mechanisms.

Ras-Raf-MEK-ERK Signaling Pathway

This compound has been shown to interfere with the Ras-Raf-MEK-ERK pathway, which is crucial for cell proliferation and survival. A primary mechanism is the inhibition of post-translational modification of Ras proteins, specifically the farnesylation of H-Ras, which is necessary for its membrane localization and activation.[7] This disruption leads to the suppression of the downstream signaling cascade.[8]

Caption: this compound inhibits the Ras-Raf-MEK-ERK signaling pathway.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is another critical regulator of cell growth, proliferation, and survival. This compound has been shown to indirectly inhibit this pathway, leading to attenuated AKT phosphorylation.[1] This inhibitory effect contributes to its pro-apoptotic and anti-proliferative activities.

Caption: this compound indirectly inhibits the PI3K/AKT/mTOR pathway.

Apoptosis Pathway

This compound is a known inducer of apoptosis, or programmed cell death, in cancer cells. It modulates the expression of Bcl-2 family proteins, increasing the levels of pro-apoptotic proteins like Bax and Bak, while its effect on the anti-apoptotic protein Bcl-2 can vary.[5][9] This shift in the balance of pro- and anti-apoptotic proteins leads to the activation of caspases, the executive enzymes of apoptosis.[1]

References

- 1. Metabolic and Regulatory Pathways Involved in the Anticancer Activity of this compound: A Scoping Review of In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of AMPK/TSC2/PLD by alcohol regulates mTORC1 and mTORC2 assembly in C2C12 myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The inhibition of protein prenyltransferases by oxygenated metabolites of limonene and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro induction of apoptosis in U937 cells by this compound with sensitization by pentoxifylline: increased BCL-2 and BAX protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Effects of the antitumor agent this compound on H-Ras vs. K-Ras farnesylation and signal transduction in pancreatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound attenuates Ras-ERK signaling to inhibit murine skin inflammation and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Induction of the apoptosis-promoting protein Bak by this compound in pancreatic ductal adenocarcinoma relative to untransformed ductal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Perillyl Alcohol: A Technical Guide to Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perillyl alcohol (POH) is a naturally occurring monoterpene found in the essential oils of various plants, such as lavender, peppermint, and citrus fruits. It has garnered significant attention in the scientific community for its potential therapeutic properties, particularly its anticancer activities. As a lipophilic compound, understanding its solubility in different solvents is crucial for its extraction, purification, formulation, and for conducting in vitro and in vivo studies. This technical guide provides a comprehensive overview of the solubility of this compound in a range of solvents, a detailed experimental protocol for solubility determination, and visualizations of key biological pathways influenced by this compound.

Data Presentation: Quantitative Solubility of this compound

The solubility of this compound varies significantly depending on the polarity of the solvent. The following table summarizes the available quantitative solubility data for this compound in various solvents at 25°C.

| Solvent Category | Solvent | Solubility (g/L) @ 25°C[1] |

| Polar Protic Solvents | Water | 2.33 |

| Ethanol | 4023.53 | |

| Methanol | 3911.14 | |

| Isopropanol | 3180.19 | |

| n-Propanol | 3753.42 | |

| n-Butanol | 3691.65 | |

| Isobutanol | 2126.87 | |

| sec-Butanol | 2403.38 | |

| tert-Butanol | 3212.07 | |

| n-Pentanol | 1496.01 | |

| Isopentanol | 2553.69 | |

| n-Hexanol | 1528.68 | |

| n-Heptanol | 461.73 | |

| n-Octanol | 340.16 | |

| Ethylene Glycol | 445.81 | |

| Propylene Glycol | 754.46 | |

| Acetic Acid | 2114.13 | |

| Propionic Acid | 1796.94 | |

| Formic Acid | 887.45 | |

| Formamide | 1799.47 | |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | 2300.56 |

| Dimethylformamide (DMF) | 2058.56 | |

| Acetonitrile | 2708.5 | |

| Acetone | 2504.93 | |

| 2-Butanone (MEK) | 2575.22 | |

| Tetrahydrofuran (THF) | 3960.68 | |

| 1,4-Dioxane | 4091.53 | |

| N-Methyl-2-pyrrolidone (NMP) | 1078.16 | |

| Dimethylacetamide (DMAc) | 1069.2 | |

| Cyclohexanone | 2090.93 | |

| Cyclopentanone | 1997.56 | |

| 2-Pentanone | 2263.08 | |

| Methyl Isobutyl Ketone (MIBK) | 1010.15 | |

| Nonpolar Solvents | n-Hexane | 137.12 |

| n-Heptane | 89.88 | |

| n-Octane | 20.35 | |

| Cyclohexane | 252.96 | |

| Toluene | 1004.26 | |

| o-Xylene | 429.5 | |

| m-Xylene | 574.69 | |

| p-Xylene | 317.69 | |

| Ethylbenzene | 297.57 | |

| Diethyl Ether | 3378.03 | |

| Methyl tert-Butyl Ether (MTBE) | 2827.46 | |

| Chloroform | 3103.39 | |

| Dichloromethane | 2251.98 | |

| 1,2-Dichloroethane | 1783.25 | |

| Carbon Tetrachloride | 666.99 | |

| Chlorobenzene | 928.33 | |

| Esters | Ethyl Acetate | 3534.83 |

| Methyl Acetate | 2221.63 | |

| n-Propyl Acetate | 1240.82 | |

| Isopropyl Acetate | 1566.79 | |

| n-Butyl Acetate | 1864.38 | |

| Isobutyl Acetate | 514.69 | |

| n-Pentyl Acetate | 587.01 | |

| Ethyl Formate | 1549.52 | |

| Dimethyl Carbonate | 490.04 | |

| Glycol Ethers | 2-Methoxyethanol | 3963.87 |

| 2-Ethoxyethanol | 1953.07 | |

| 2-Propoxyethanol | 2266.36 | |

| 2-Butoxyethanol | 930.86 | |

| Transcutol | 6473.94 | |

| Other | Anisole | 849.24 |

Qualitative solubility information from various sources confirms that this compound is slightly soluble in water and soluble in alcohols and oils.[2] It is also described as miscible with ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[3]

Experimental Protocols: The Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent. The following protocol provides a detailed methodology for determining the solubility of this compound.

Materials and Reagents:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C). Shake the vials for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature to permit the undissolved solid to settle. For solvents where settling is slow, the vials can be centrifuged to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. To remove any remaining solid particles, attach a syringe filter to the syringe and filter the solution into a clean vial.

-

Dilution and Analysis: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

-

Quantification: Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound in the saturated solution.

-

Data Reporting: The solubility is typically reported in units of g/L or mg/mL.

Analytical Method for Quantification (Example using HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 210 nm.

-

Injection Volume: 10 µL.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest and generate a calibration curve.

Mandatory Visualization

The following diagrams illustrate key concepts related to the solubility and biological activity of this compound.

Caption: A typical workflow for determining the solubility of this compound.

Caption: Key signaling pathways modulated by this compound in cancer cells.

References

Perillyl Alcohol-Induced Apoptosis: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Perillyl alcohol (POH), a naturally occurring monoterpene found in the essential oils of various plants, has garnered significant attention for its potential as a chemotherapeutic and chemopreventive agent.[1] Extensive preclinical studies have demonstrated its ability to inhibit the growth of a wide range of cancer cell lines and suppress tumor development in various animal models.[1][2] One of the primary mechanisms underlying the anticancer activity of POH is the induction of apoptosis, or programmed cell death. This technical guide provides an in-depth overview of the molecular pathways through which POH induces apoptosis, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling cascades.

Core Apoptotic Pathways Modulated by this compound

This compound exerts its pro-apoptotic effects through a multi-pronged approach, engaging both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. Furthermore, POH influences other critical signaling cascades that regulate cell survival and death.

The Extrinsic Apoptosis Pathway: Enhancing Death Receptor Signaling

The extrinsic pathway is initiated by the binding of extracellular death ligands to their corresponding cell surface receptors. POH has been shown to sensitize cancer cells to apoptosis by upregulating key components of this pathway, particularly the Fas/FasL system.[3]

-

Mechanism of Action: POH treatment enhances the expression of the Fas receptor (also known as CD95 or APO-1) and its cognate ligand, Fas ligand (FasL).[4] The binding of FasL to the Fas receptor triggers the recruitment of the adaptor protein FADD (Fas-Associated Death Domain). This, in turn, recruits pro-caspase-8, leading to its cleavage and activation. Activated caspase-8 then initiates a downstream caspase cascade, culminating in the activation of executioner caspases, such as caspase-3, which dismantle the cell.

The Intrinsic Apoptosis Pathway: Targeting the Mitochondria

The intrinsic pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate mitochondrial outer membrane permeabilization (MOMP). POH shifts the balance towards apoptosis by modulating the expression of pro- and anti-apoptotic Bcl-2 family members.[4][5]

-

Mechanism of Action: POH treatment leads to the upregulation of pro-apoptotic proteins like Bax (Bcl-2-associated X protein) and Bak (Bcl-2 homologous antagonist/killer).[5][6] Concurrently, it can downregulate the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This increased Bax/Bcl-2 ratio promotes the formation of pores in the mitochondrial outer membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[5] Cytosolic cytochrome c then binds to Apaf-1 (apoptotic protease-activating factor 1), which recruits and activates pro-caspase-9. Activated caspase-9 subsequently activates executioner caspases like caspase-3 and -7, leading to apoptosis.[7]

Modulation of Key Signaling Pathways

POH's pro-apoptotic effects are further amplified by its influence on several other signaling pathways that are often dysregulated in cancer:

-

JNK Signaling Pathway: this compound can induce the activation of the c-Jun N-terminal kinase (JNK) pathway.[4] The JNK signaling cascade is a critical component of the cellular stress response and can promote apoptosis by phosphorylating and modulating the activity of various downstream targets, including members of the Bcl-2 family.

-

Ras/Raf/MEK/ERK Pathway: POH is known to inhibit the isoprenylation of Ras proteins, a crucial post-translational modification for their membrane localization and function.[1] By disrupting Ras signaling, POH can suppress the pro-survival signals transmitted through the downstream Raf/MEK/ERK pathway.[4]

-

PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. POH has been shown to attenuate the phosphorylation of Akt, thereby inhibiting this pro-survival signaling cascade and sensitizing cancer cells to apoptosis.[4]

-

TGF-β Signaling: POH can modulate the transforming growth factor-beta (TGF-β) signaling pathway, which can have both tumor-suppressive and tumor-promoting roles depending on the cellular context. In some instances, POH has been shown to enhance TGF-β receptor expression, which can contribute to its anti-proliferative and pro-apoptotic effects.[8]

Induction of Cell Cycle Arrest

In addition to directly triggering apoptosis, POH can induce cell cycle arrest, primarily at the G1 phase.[9][10] This cytostatic effect prevents cancer cells from proliferating and can create a cellular environment that is more permissive to apoptosis.

-

Mechanism of Action: POH has been shown to upregulate the expression of cyclin-dependent kinase inhibitors (CDKIs) such as p21WAF1/CIP1 and p27Kip1.[9][11][12] These proteins bind to and inhibit the activity of cyclin-CDK complexes, which are essential for cell cycle progression. The induction of p21 can be p53-dependent or -independent.

Quantitative Data on this compound-Induced Apoptosis

The following tables summarize key quantitative data from various in vitro studies investigating the pro-apoptotic effects of this compound.

| Cell Line | Cancer Type | IC50 (mM) | Duration (hours) | Reference |

| A549 | Non-Small Cell Lung Cancer | ~1.5 | 120 | [13] |

| H520 | Non-Small Cell Lung Cancer | ~1.5 | 120 | [13] |

| HepG2 | Hepatocellular Carcinoma | 2.69 (409.2 µg/mL) | Not Specified | [7][14] |

| U87 | Glioblastoma | ~2.0 | 24 | [15][16] |

| A172 | Glioblastoma | ~2.0 | 24 | [15][16] |

| KPL-1 | Breast Cancer | ~0.5 | Not Specified | [9] |

| MCF-7 | Breast Cancer | ~0.5 | Not Specified | [9] |

| MKL-F | Breast Cancer | ~0.5 | Not Specified | [9] |

| MDA-MB-231 | Breast Cancer | ~0.5 | Not Specified | [9] |

| Bcr/Abl-transformed FDC.P1 | Myeloid Leukemia | Not Specified | Not Specified | [10] |

| Bcr/Abl-transformed 32D | Myeloid Leukemia | Not Specified | Not Specified | [10] |

| Cell Line | POH Concentration (mM) | Duration (hours) | % Apoptotic Cells (Annexin V+) | Reference |

| U87 | 2.0 | 24 | ~30% | [16] |

| A172 | 2.0 | 24 | ~25% | [16] |

| GBM-1 (primary culture) | 2.0 | 24 | ~20% | [16] |

| Cell Line | POH Concentration (mM) | Duration (hours) | Protein | Fold Change (vs. Control) | Reference |

| U937 (Leukemia) | Not Specified | Not Specified | Bax | Increased | [5] |

| U937 (Leukemia) | Not Specified | Not Specified | Bcl-2 | Increased | [5] |

| Pancreatic Adenocarcinoma Cells | Not Specified | Not Specified | Bak | 2 to 8-fold increase | [6] |

| H322 (Lung Cancer) | 1.5 | 24-48 | Cleaved PARP | Increased | [13] |

| H838 (Lung Cancer) | 1.5 | 24-48 | Cleaved PARP | Increased | [13] |

| HaCaT (Keratinocyte) | 1.0 | Not Specified | p21WAF1/Cip1 | Upregulated | [11][12] |

| Breast Cancer Cell Lines | 0.5 | Not Specified | p21WAF1/Cip1 | Increased | [9] |

| Cell Line | POH Concentration (mM) | Duration (hours) | Fold Increase in Caspase-3 Activity (vs. Control) | Reference |

| H322 (Lung Cancer) | 1.5 | 24-48 | 3 to 6-fold | [13] |

| H838 (Lung Cancer) | 1.5 | 24-48 | 3 to 6-fold | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound-induced apoptosis.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

This compound (POH)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

-

Allow cells to adhere overnight.

-

Treat cells with various concentrations of POH (and a vehicle control) for the desired time points (e.g., 24, 48 hours).

-

-

Cell Harvesting:

-

Carefully collect the culture medium, which contains floating (potentially apoptotic) cells.

-

Wash the adherent cells once with PBS.

-

Detach the adherent cells using a gentle cell scraper or trypsin-EDTA.

-

Combine the detached cells with the collected culture medium.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

-

Staining:

-

Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use appropriate compensation controls for FITC and PI.

-

Data analysis:

-

Annexin V-negative/PI-negative: Viable cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

-

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathways.

Materials:

-

Treated and untreated cell pellets

-

RIPA Lysis Buffer (with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-phospho-JNK, anti-JNK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Protein Extraction:

-

Lyse cell pellets in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Denature samples by heating at 95°C for 5 minutes.

-

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities using densitometry software (e.g., ImageJ).

-

Normalize the expression of the protein of interest to a loading control (e.g., β-actin).

-

Caspase-3/7 Activity Assay

This assay measures the enzymatic activity of the executioner caspases-3 and -7.

Materials:

-

Treated and untreated cells

-

Caspase-Glo® 3/7 Assay Kit (or similar)

-

Luminometer or fluorescence plate reader

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in a white-walled 96-well plate at a suitable density.

-

Treat cells with POH and controls as described previously.

-

-

Assay Procedure (example using a luminescent assay):

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours, protected from light.

-

-

Measurement:

-

Measure the luminescence of each sample using a plate-reading luminometer.

-

The luminescent signal is proportional to the amount of caspase-3/7 activity.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways involved in this compound-induced apoptosis and a general experimental workflow.

Conclusion

This compound induces apoptosis in cancer cells through a complex and multifaceted mechanism involving the activation of both the extrinsic and intrinsic apoptotic pathways, as well as the modulation of key signaling cascades that regulate cell survival and proliferation. Its ability to upregulate pro-apoptotic proteins, activate caspases, and induce cell cycle arrest underscores its potential as a valuable agent in cancer therapy. The quantitative data and detailed protocols provided in this guide serve as a comprehensive resource for researchers aiming to further elucidate the anticancer properties of this compound and explore its clinical applications. The continued investigation into the precise molecular targets of POH will undoubtedly pave the way for the development of novel and more effective cancer treatment strategies.

References

- 1. Metabolic and Regulatory Pathways Involved in the Anticancer Activity of this compound: A Scoping Review of In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. In vitro induction of apoptosis in U937 cells by this compound with sensitization by pentoxifylline: increased BCL-2 and BAX protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound induces c-Myc-dependent apoptosis in Bcr/Abl-transformed leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxic, Antiproliferative and Apoptotic Effects of this compound and Its Biotransformation Metabolite on A549 and HepG2 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]